molecular formula C9H4BrF4NO B13115987 2-(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)acetonitrile

2-(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)acetonitrile

Cat. No.: B13115987
M. Wt: 298.03 g/mol
InChI Key: XAYXQEXLGDVSHR-UHFFFAOYSA-N
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Description

2-(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)acetonitrile is an organic compound that features a complex aromatic structure with multiple halogen substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)acetonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: Introduction of a bromine atom to the aromatic ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Trifluoromethoxylation: Introduction of a trifluoromethoxy group.

    Acetonitrile Introduction: Addition of an acetonitrile group to the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)acetonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to amines or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with Pd/C can produce amines.

Scientific Research Applications

2-(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)acetonitrile has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: Employed in the development of advanced materials with specific electronic properties.

    Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)acetonitrile involves its interaction with specific molecular targets. The compound’s halogenated aromatic structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with proteins and other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
  • 2-Fluoro-6-(trifluoromethyl)benzyl bromide

Uniqueness

2-(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)acetonitrile is unique due to its specific combination of halogen substitutions and the presence of an acetonitrile group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C9H4BrF4NO

Molecular Weight

298.03 g/mol

IUPAC Name

2-[6-bromo-2-fluoro-3-(trifluoromethoxy)phenyl]acetonitrile

InChI

InChI=1S/C9H4BrF4NO/c10-6-1-2-7(16-9(12,13)14)8(11)5(6)3-4-15/h1-2H,3H2

InChI Key

XAYXQEXLGDVSHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)F)CC#N)Br

Origin of Product

United States

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